molecular formula C21H19ClN2O6S B300965 2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid

2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Katalognummer B300965
Molekulargewicht: 462.9 g/mol
InChI-Schlüssel: SFSBMZQXDJOBRE-DSNGPOKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid, commonly known as CTB, is a synthetic compound that has been used in scientific research for its potential therapeutic properties.

Wirkmechanismus

CTB exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, CTB induces apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. In inflammation, CTB reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the MAPK and NF-κB pathways. In neurodegenerative diseases, CTB protects neurons from oxidative stress and excitotoxicity by activating the Nrf2 and PI3K/Akt pathways.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, CTB inhibits cell growth and induces apoptosis by altering the expression of genes involved in cell cycle regulation and apoptosis. In inflammation, CTB reduces the levels of pro-inflammatory cytokines and chemokines by inhibiting the activation of immune cells. In neurodegenerative diseases, CTB protects neurons from oxidative stress and excitotoxicity by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.

Vorteile Und Einschränkungen Für Laborexperimente

CTB has several advantages for lab experiments, such as its high purity and stability, low toxicity, and well-established synthesis method. However, CTB also has some limitations, such as its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for CTB research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, and the optimization of its pharmacokinetics and bioavailability. Additionally, the use of CTB in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Overall, CTB has shown promising results in scientific research and has the potential to be developed into a novel therapeutic agent for various diseases.

Synthesemethoden

CTB can be synthesized through a multistep process involving the condensation of 3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene with 2-chloro-5-nitrobenzoic acid, followed by reduction and deprotection steps. The final product is obtained as a white solid with a melting point of 265-267°C.

Wissenschaftliche Forschungsanwendungen

CTB has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, CTB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, CTB has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, CTB has been investigated for its neuroprotective effects against oxidative stress and excitotoxicity.

Eigenschaften

Produktname

2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molekularformel

C21H19ClN2O6S

Molekulargewicht

462.9 g/mol

IUPAC-Name

2-chloro-5-[[(5Z)-3-methyl-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H19ClN2O6S/c1-24-19(25)17(9-11-7-15(28-2)18(30-4)16(8-11)29-3)31-21(24)23-12-5-6-14(22)13(10-12)20(26)27/h5-10H,1-4H3,(H,26,27)/b17-9-,23-21?

InChI-Schlüssel

SFSBMZQXDJOBRE-DSNGPOKLSA-N

Isomerische SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Kanonische SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.